When blood is drawn for testing, it naturally begins to clot. Sodium citrate binds to calcium ions in the blood, preventing them from participating in the clotting cascade. This allows for blood collection and analysis without clotting .
Metabolic acidosis is a condition where the body produces too much acid or cannot eliminate it effectively. Sodium citrate acts as an alkalinizing agent, meaning it helps neutralize excess acid in the blood and urine .
The potential ergogenic (performance-enhancing) effects of sodium citrate are a topic of ongoing research. Some studies suggest that pre-exercise administration of sodium citrate may improve performance in short-duration, high-intensity exercise (lasting 1-7 minutes) . This effect is thought to be related to its ability to increase blood pH (alkalinity). However, results from different studies have been inconsistent, and the optimal ingestion protocol (dosage, timing, form) remains unclear .
Sodium citrate is a salt formed by the reaction of citric acid (C6H6O7) with sodium hydroxide (NaOH). It can exist in various forms depending on the number of sodium atoms replacing the hydrogens in citric acid. The most common form, trisodium citrate (Na3C6H5O7), is often simply referred to as "sodium citrate" []. It has a slightly tart, salty flavor and acts as a mild alkali.
Sodium citrate's significance in scientific research stems from its unique properties. It chelates metal ions, prevents blood clotting, and regulates acidity, making it valuable in various experiments and applications [].
Trisodium citrate has a complex molecular structure. Citric acid, the backbone, is a six-carbon molecule with three carboxylic acid groups (COOH) and a hydroxyl group (OH) []. Each sodium atom replaces a hydrogen atom from a carboxylic acid group, resulting in a negatively charged citrate ion (C6H5O7³⁻). Three sodium cations (Na⁺) balance the charge, forming the ionic compound Na3C6H5O7.
A key feature of the structure is the presence of multiple carboxylate groups. These groups can form hydrogen bonds with other molecules, influencing solubility and reactivity [].
Sodium citrate undergoes various chemical reactions relevant to scientific research. Here are a few examples:
C6H6O7 (aq) + 3NaOH (aq) → Na3C6H5O7 (aq) + 3H2O (l)
Sodium citrate binds calcium ions (Ca²⁺) in blood, preventing them from participating in the clotting cascade. This property makes it a common anticoagulant for blood collection and storage [].
Sodium citrate can form complexes with metal ions, effectively sequestering them. This property is utilized in various research applications, such as water softening and decontamination of heavy metals [].
Sodium citrate acts as a buffer, neutralizing excess acid in solutions. It donates protons (H⁺) from its carboxylate groups, raising the pH. This property is valuable in maintaining a constant pH for biological experiments or during food processing [].
As mentioned earlier, sodium citrate chelates calcium ions, essential for blood clotting. By binding calcium, it prevents the formation of fibrin, a protein necessary for clot formation [].
Sodium citrate is generally considered safe for consumption in the amounts typically found in food or used as a medication []. However, excessive intake can cause diarrhea or upset stomach.
For research purposes, sodium citrate is not flammable or explosive. However, it can irritate the skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound [].
Irritant